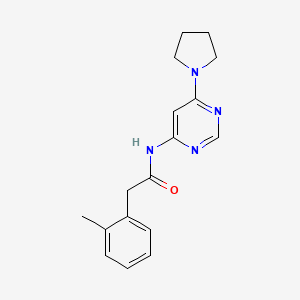

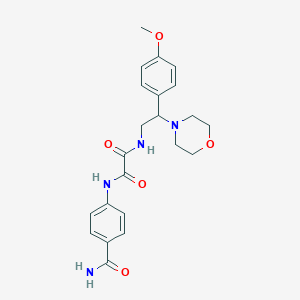

![molecular formula C20H15N3O4S2 B2509003 N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1189498-82-5](/img/structure/B2509003.png)

N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide" is a complex heteroaromatic molecule that is not directly described in the provided papers. However, the papers do discuss related quinazoline derivatives and their synthesis, which can offer insights into the chemical behavior and properties of similar compounds. The quinazoline core is a common feature in various biologically active compounds and pharmaceuticals, and the modifications on this core can significantly alter the molecule's properties and reactivity .

Synthesis Analysis

The synthesis of related quinazoline derivatives involves starting with thioacylhydrazones and proceeding through cyclization reactions to form the desired heterocyclic structures . For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved by cyclizing acetylamino thioacylhydrazone . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving cyclization and functional group transformations could be hypothesized for its preparation.

Molecular Structure Analysis

Quinazoline derivatives like those mentioned in the papers have complex molecular structures with multiple heteroatoms and aromatic systems . These structures can exhibit interesting electronic properties due to the presence of electron-deficient regions, which can affect their reactivity and interactions with other molecules. The molecular structure of the compound would likely show similar characteristics, with potential for tautomerism and resonance stabilization.

Chemical Reactions Analysis

The papers describe various chemical reactions involving quinazoline derivatives, including phototransformations . For instance, irradiation of N-(quinazolin-3-io)thioamidate in different solvents led to the formation of novel photolysis products such as biquinazolinyls and quinazolinyl alcohols . These reactions demonstrate the reactivity of quinazoline derivatives under photochemical conditions, suggesting that the compound may also undergo similar transformations when exposed to light.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide" are not directly reported, the properties of related compounds can provide some insights. Quinazoline derivatives are known to have varied solubility depending on their substitution patterns, and their melting points can also vary widely . The presence of electron-withdrawing or electron-donating groups can influence their acidity or basicity, and the heteroatoms present can participate in hydrogen bonding and other non-covalent interactions.

Mecanismo De Acción

Target of Action

Quinazoline derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure and functional groups present in the derivative .

Mode of Action

The interaction of quinazoline derivatives with their targets can lead to a variety of effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Biochemical Pathways

Quinazoline derivatives can affect multiple biochemical pathways depending on their specific targets. For instance, they might interfere with cell division in cancer cells, or modulate signaling pathways in neurons .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of quinazoline derivatives would depend on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

Result of Action

The cellular and molecular effects of quinazoline derivatives can vary widely, from inducing cell death in cancer cells to reducing inflammation or pain .

Action Environment

The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S2/c1-2-10-5-3-4-6-12(10)21-19(25)16-17-22-18(24)11-7-14-15(27-9-26-14)8-13(11)23(17)20(28)29-16/h3-8H,2,9H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLYDJZLUYUUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

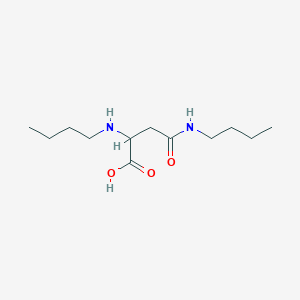

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)

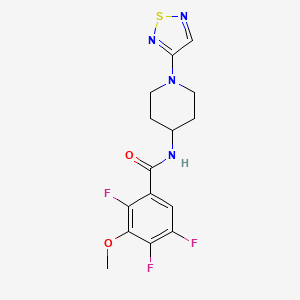

![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)

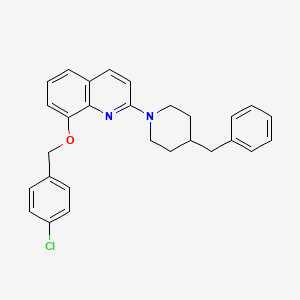

![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)

![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)